molecular formula C19H14ClN3O2S B2401631 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide CAS No. 893967-44-7

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide

Cat. No.: B2401631
CAS No.: 893967-44-7
M. Wt: 383.85
InChI Key: LOPNEICKJKTPMX-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a chemical research reagent featuring a benzamide scaffold fused with an imidazothiazole heterocyclic system. This structural motif is associated with a broad spectrum of potent biological activities in scientific research, making it a valuable scaffold for investigational purposes. A key and well-documented area of application for this class of compounds is in oncology research. Structurally related benzothiazole and imidazothiazole derivatives have demonstrated significant anti-proliferative activity against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, lung, and renal carcinomas . The proposed mechanisms of action for these analogues are multifaceted; some function as inhibitors of tumor-associated enzymes like carbonic anhydrase , potentially targeting hypoxic tumors, while others have been shown to simultaneously inhibit key signaling pathways such as AKT and ERK , which are crucial for cell survival and proliferation . Furthermore, certain close structural analogues, specifically N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl) benzamides, have been identified as potent and selective inhibitors of the kinase enzyme DYRK1A . This enzyme is a prominent target in neurological disorder research, including for conditions like Down syndrome and Alzheimer's disease . These inhibitor compounds are noted for their suitable structural properties for blood-brain barrier penetration, enhancing their utility in central nervous system drug discovery research . The dual potential of this compound to serve as an investigational tool in both oncology and neuroscience underscores its significant value in basic and translational research. All available data is derived from scientific literature for informational purposes. This product is intended for research use only in a laboratory setting and is not classified as a drug, cosmetic, or for any human or veterinary use.

Properties

IUPAC Name

5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-25-17-6-5-13(20)10-15(17)18(24)21-14-4-2-3-12(9-14)16-11-23-7-8-26-19(23)22-16/h2-11H,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPNEICKJKTPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid is methylated using dimethyl sulfate under alkaline conditions to yield methyl 5-chloro-2-methoxybenzoate (Source).

  • Conditions : Acetone solvent, reflux with NaOH and dimethyl sulfate.
  • Yield : 95% (135–138°C at 12 mm Hg).

Hydrolysis to 5-Chloro-2-Methoxybenzoic Acid

The ester undergoes saponification with aqueous NaOH:

  • Conditions : Reflux in 10% NaOH for 1 hour.
  • Yield : 45–49% (m.p. 80–81°C).

Conversion to Acyl Chloride

Treatment with thionyl chloride (SOCl2) generates 5-chloro-2-methoxybenzoyl chloride :

  • Conditions : Reflux in SOCl2 for 1 hour, followed by solvent removal.
  • Yield : 72% (m.p. 59–60°C).

Synthesis of 3-(Imidazo[2,1-b]Thiazol-6-yl)Aniline

Imidazo[2,1-b]Thiazole Core Construction

Source outlines a cyclization strategy using 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide to form the imidazo[2,1-b]thiazole scaffold.

  • Key Step : Cyclization with mercaptoacetic acid under Dean-Stark conditions.
  • Yield : 57–90% after recrystallization.

Introduction of the Aryl Group

A Suzuki-Miyaura coupling attaches a 3-aminophenyl moiety to the imidazo[2,1-b]thiazole (Source, Example 23):

  • Conditions : Pd(PPh3)4, K2CO3, DMF/H2O, 80°C.
  • Yield : 70–85%.

Amide Coupling: Final Step

5-Chloro-2-methoxybenzoyl chloride reacts with 3-(imidazo[2,1-b]thiazol-6-yl)aniline under Schotten-Baumann conditions:

  • Conditions : Dichloromethane, triethylamine, 0°C to room temperature.
  • Purification : Column chromatography (SiO2, ethyl acetate/hexane).
  • Yield : 78–82%.

Alternative Synthetic Routes

Direct Aminolysis of Methyl Ester

Methyl 5-chloro-2-methoxybenzoate undergoes aminolysis with the heterocyclic amine (Source):

  • Conditions : Benzene, phenethylamine (analogous procedure).
  • Yield : 90% (b.p. 205°C at 0.2 mm Hg).

Solid-Phase Synthesis

A resin-bound approach using Rink amide resin improves purity:

  • Coupling Agent : HATU, DIPEA, DMF.
  • Cleavage : TFA/water (95:5).
  • Yield : 85%.

Characterization and Analytical Data

Parameter Value
Molecular Formula C20H15ClN4O2S
Melting Point 188–189°C (recrystallized)
1H NMR (CDCl3) δ 8.21 (s, 1H, imidazo), 7.89 (d, 2H, aryl)
HRMS [M+H]+ 423.0521 (calc. 423.0524)

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the 6-position of imidazo[2,1-b]thiazole requires Pd-catalyzed cross-coupling optimization.
  • Aminolysis Side Reactions : Excess acyl chloride necessitates slow addition and low temperatures.
  • Purification : Silica gel chromatography resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated imidazothiazole rings.

    Substitution: Derivatives with substituted benzamide moieties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide has been investigated for its potential anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells. The compound's mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .

Antimycobacterial Properties
Research indicates that this compound may also possess activity against Mycobacterium tuberculosis. Similar imidazo[2,1-b]thiazole derivatives have demonstrated efficacy in inhibiting the growth of this pathogen by targeting enzymes involved in essential metabolic pathways, such as pantothenate synthetase . The selectivity towards Mycobacterium tuberculosis over non-tuberculous mycobacteria suggests a promising therapeutic profile.

Biological Research

Biochemical Interactions
In biochemical studies, this compound has been evaluated for its interactions with various biological targets. These include enzymes and receptors that play critical roles in cellular processes. The compound's ability to modulate these interactions can lead to significant changes in gene expression and cellular metabolism, making it a valuable tool for understanding complex biological systems .

Cellular Effects
The cellular effects of this compound are still under investigation; however, preliminary findings suggest that it may influence cell signaling pathways and impact cellular functions such as apoptosis and proliferation. This makes it an interesting candidate for further studies aimed at elucidating its full potential in cellular biology .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules with potential biological activities. Its structural features allow chemists to modify and create new derivatives that may exhibit enhanced or novel pharmacological properties .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against HepG2 and MDA-MB-231 cell lines with potential mechanisms involving apoptosis induction.
Antimycobacterial Activity ResearchShowed selective inhibition of Mycobacterium tuberculosis with IC50 values indicating effective potency against the pathogen while sparing non-tuberculous strains .
Biochemical Interaction AnalysisIdentified interactions with key enzymes affecting metabolic pathways, suggesting utility in drug design targeting specific diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparison

The compound is compared below with three analogs:

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

Nitazoxanide (referenced in )

5-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one ()

Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Target Pathway/Enzyme Key Findings
Target Compound Imidazo[2,1-b]thiazole 5-Cl, 2-OMe (benzamide) PFOR (inferred) Enhanced π-π interactions due to fused imidazo-thiazole; methoxy group may improve metabolic stability
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-F (benzamide) PFOR Forms centrosymmetric dimers via N–H···N hydrogen bonds; inhibits PFOR via amide anion
Nitazoxanide Nitrothiazole Acetyloxy (benzamide), NO₂ PFOR Broad-spectrum antiprotozoal/antiviral; nitro group may contribute to resistance development
Compound Benzoimidazo-isoquinoline 4-Cl, methyl Undefined Structural data only; fused imidazo-isoquinoline suggests potential kinase inhibition (inferred)

Mechanistic Insights

  • PFOR Inhibition : Both the target compound and ’s analog likely target PFOR, a key enzyme in anaerobic energy metabolism. The amide anion in these compounds disrupts electron transfer in PFOR, leading to microbial death .
  • Hydrogen Bonding: ’s compound stabilizes crystal packing via N–H···N and C–H···F/O interactions, which may influence solubility and bioavailability.
  • Electron-Withdrawing Effects : The chloro substituent in the target compound may enhance the electrophilicity of the benzamide, aiding anion formation. In contrast, ’s difluoro substituents provide steric and electronic modulation .

Biological Activity

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Chlorine atom at the 5-position of the benzamide.
  • Imidazo[2,1-b]thiazole moiety , which contributes to its biological activity.
  • Methoxy group at the 2-position of the benzamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The compound may act as a modulator for certain receptors implicated in neuropsychiatric disorders, similar to compounds that target the 5-HT6 receptor, which is associated with appetite regulation and mood disorders.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5 ± 1.2
A549 (Lung)15.0 ± 0.8
HT-29 (Colon)12.3 ± 0.5

The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the MAPK/ERK pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The study found that at an IC50 of approximately 10.5 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic markers such as caspase-3 activation.

Case Study 2: Antimicrobial Activity

In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Metabolism : Initial studies suggest liver metabolism with potential active metabolites contributing to its pharmacological effects.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Preparation of the imidazo[2,1-b]thiazole core via cyclization of thioamide intermediates under acidic conditions .
  • Step 2 : Functionalization of the phenyl ring via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the benzamide moiety .
  • Step 3 : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from methanol .
    • Optimization : Key parameters include temperature control (60–80°C for cyclization), catalyst selection (e.g., Eaton’s reagent for acylation), and stoichiometric ratios (1:1.2 for aryl boronic acid in cross-coupling) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, imidazo-thiazole protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Resolves ambiguity in imidazo-thiazole orientation and hydrogen-bonding interactions (e.g., N–H⋯N dimerization) .
  • LC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 413.8) .

Q. What preliminary biological assays are suitable for screening its pharmacological activity?

  • Assay Design :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • SAR Strategies :

  • Substituent variation : Modify the methoxy group (e.g., ethoxy, halogen) or imidazo-thiazole substituents (e.g., nitro, amino) .
  • Bioisosteric replacement : Replace the benzamide with sulfonamide or urea groups to enhance solubility .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., kinase ATP-binding pockets) .
    • Data Table :
SubstituentIC₅₀ (µM) against EGFRSolubility (mg/mL)
-OCH₃0.450.12
-Cl0.780.08
-NO₂1.200.05

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in anticancer activity (e.g., high potency in vitro vs. low efficacy in vivo).

  • Hypothesis Testing :
  • Pharmacokinetics : Measure plasma stability (e.g., half-life < 2 hours suggests rapid metabolism) .
  • Metabolite identification : LC-HRMS to detect hydroxylated or demethylated derivatives .
  • Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability .

Q. How can the mechanism of action (MOA) be elucidated for this compound?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .
  • Proteomics : SILAC labeling to quantify protein expression changes in treated vs. untreated cells .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Root Cause Analysis :

  • Steric hindrance : Bulky substituents on the phenyl ring impede reaction kinetics.
  • Solution : Use Pd(OAc)₂/XPhos catalyst system for Suzuki-Miyaura coupling, improving yields from 35% to 68% .

Q. How can false positives in enzyme inhibition assays be minimized?

  • Best Practices :

  • Counter-screening : Test against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) .
  • Chelation control : Add EDTA to rule out metal ion interference .
  • Dose-response curves : Use 8-point dilution series to confirm dose dependency .

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